molecular formula C12H11NO3 B8649892 3-(3-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dione CAS No. 66504-57-2

3-(3-methoxyphenyl)-1-methyl-1H-pyrrole-2,5-dione

Cat. No. B8649892
M. Wt: 217.22 g/mol
InChI Key: DBZVFURVMWKTSK-UHFFFAOYSA-N
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Patent
US04529736

Procedure details

A 61.13 g portion of m-anisidine and 55.1 g of N-methylmaleimide were reacted as described in Example 6, giving 33.07 g of 2-(m-methoxyphenyl)-N-methylmaleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5](N)[CH:4]=1.[CH3:10][N:11]1[C:15](=[O:16])[CH:14]=[CH:13][C:12]1=[O:17]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:13]2[C:12]([N:11]([CH3:10])[C:15](=[O:16])[CH:14]=2)=[O:17])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
55.1 g
Type
reactant
Smiles
CN1C(C=CC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1C(=O)N(C(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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